molecular formula C8H9FN2O B1341273 3-Fluoro-4-methylbenzohydrazide CAS No. 953735-01-8

3-Fluoro-4-methylbenzohydrazide

Cat. No.: B1341273
CAS No.: 953735-01-8
M. Wt: 168.17 g/mol
InChI Key: IJKHDRBSWLCCDJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylbenzohydrazide is a useful research compound. Its molecular formula is C8H9FN2O and its molecular weight is 168.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-5-2-3-6(4-7(5)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKHDRBSWLCCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953735-01-8
Record name 3-fluoro-4-methylbenzohydrazide
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Foundational & Exploratory

3-Fluoro-4-methylbenzohydrazide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-4-methylbenzohydrazide (CAS: 953735-01-8) is a specialized organofluorine building block used primarily in the synthesis of bioactive heterocycles and as a pharmacophore scaffold in medicinal chemistry.[1][2][3] Distinguished by its specific substitution pattern—a fluorine atom at the meta position and a methyl group at the para position relative to the hydrazide moiety—this compound offers a unique balance of electronic modulation and metabolic stability.

This guide provides a comprehensive technical analysis of its properties, synthesis, and reactivity, designed for researchers optimizing lead compounds in antimicrobial and anticancer pipelines.

Physicochemical Profile

The following data summarizes the core physical and calculated properties essential for experimental planning.

PropertyValueNote
CAS Number 953735-01-8Confirmed Identifier
Molecular Formula C₈H₉FN₂O
Molecular Weight 168.17 g/mol
Appearance Solid (Crystalline powder)Typically white to off-white
Solubility DMSO, Methanol, DMFLow solubility in water
LogP (Predicted) ~0.9 - 1.1Lipophilic enough for membrane permeability
H-Bond Donors 2Hydrazide -NH-NH₂
H-Bond Acceptors 3Carbonyl O, Fluorine, Hydrazide N
pKa (Hydrazide) ~3.0 - 3.5 (Conjugate acid)Basic nitrogen is weakly nucleophilic
Structural Significance in Drug Design[7][8]
  • 3-Fluoro Substitution: The fluorine atom at the meta position exerts an inductive electron-withdrawing effect (-I), increasing the acidity of the hydrazide protons slightly compared to the non-fluorinated parent. This can enhance hydrogen bonding interactions in protein active sites. Furthermore, the C-F bond resists oxidative metabolism.

  • 4-Methyl Substitution: The para-methyl group blocks the metabolically vulnerable para-position (preventing hydroxylation) and adds steric bulk, which can improve selectivity for hydrophobic pockets in enzymes.

Synthetic Pathways[1][8]

The most robust route to this compound is the hydrazinolysis of the corresponding methyl ester . This nucleophilic acyl substitution is preferred over acid chloride routes for its operational simplicity and higher tolerance of the hydrazide functionality.

Synthesis Workflow Diagram

The following diagram illustrates the conversion of the benzoic acid precursor to the final hydrazide.

Synthesis Acid 3-Fluoro-4-methyl benzoic acid Esterification Reflux/MeOH H2SO4 (cat) Acid->Esterification Ester Methyl 3-fluoro-4-methyl benzoate Hydrazinolysis Reflux/EtOH 4-6 Hours Ester->Hydrazinolysis Hydrazine Hydrazine Hydrate (NH2NH2•H2O) Hydrazine->Hydrazinolysis Product 3-Fluoro-4-methyl benzohydrazide Esterification->Ester Yield >90% Hydrazinolysis->Product Nucleophilic Acyl Substitution

Figure 1: Synthetic route from benzoic acid precursor. The ester intermediate ensures controlled reactivity with hydrazine.

Detailed Experimental Protocol: Hydrazinolysis

Objective: Synthesis of this compound from Methyl 3-fluoro-4-methylbenzoate.

  • Reagent Setup:

    • Substrate: Methyl 3-fluoro-4-methylbenzoate (1.0 equiv, e.g., 10 mmol).

    • Reagent: Hydrazine hydrate (80% or 99%, 5.0 equiv). Excess is critical to prevent dimer formation (diacylhydrazine).

    • Solvent: Absolute Ethanol (3-5 mL per mmol of substrate).

  • Procedure:

    • Dissolve the ester in absolute ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise at room temperature with stirring.

    • Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The ester spot should disappear, and a lower Rf spot (hydrazide) should appear.

    • Note: If precipitation occurs during reflux, add a minimum amount of ethanol to redissolve, ensuring homogeneity.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature, then to 0–5°C in an ice bath.

    • The product typically crystallizes out. Filter the solid under vacuum.

    • Wash the filter cake with cold ethanol (2x) and cold water (2x) to remove excess hydrazine.

    • Recrystallization: If necessary, recrystallize from hot ethanol to yield white needles/powder.

    • Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for hydrazide protons: ~9.5-10.0 ppm (singlet, -CONH -) and ~4.5 ppm (broad singlet, -NH ).

Chemical Reactivity & Derivatization

The hydrazide group (-CONHNH₂) is a versatile "chemical handle." It serves as a dinucleophile, allowing for cyclization into various heterocycles or condensation into Schiff bases.

Reactivity Divergence Map

This diagram outlines the primary transformations available to researchers using this scaffold.

Reactivity Core 3-Fluoro-4-methyl benzohydrazide Schiff Acylhydrazones (Schiff Bases) Core->Schiff Condensation (EtOH/Cat. Acid) Oxadiazole_Thiol 1,3,4-Oxadiazole-2-thiol Core->Oxadiazole_Thiol Cyclization (Reflux) Oxadiazole_Aryl 2,5-Disubstituted 1,3,4-Oxadiazoles Core->Oxadiazole_Aryl Dehydrative Cyclization Aldehyde Aryl Aldehydes (R-CHO) Aldehyde->Schiff CS2 CS2 / KOH CS2->Oxadiazole_Thiol AcidCl R-COCl / POCl3 AcidCl->Oxadiazole_Aryl

Figure 2: Divergent synthesis pathways. The hydrazone route (left) is common for screening libraries; the oxadiazole routes (center/right) generate rigid heterocyclic cores.

Key Application: 1,3,4-Oxadiazole Synthesis

To convert the hydrazide into a 1,3,4-oxadiazole (a bioisostere of esters/amides with improved metabolic stability):

  • Reagents: this compound + Carboxylic Acid (R-COOH) + POCl₃ (Phosphorus Oxychloride).

  • Mechanism: The POCl₃ acts as both a coupling agent and a dehydrating agent, effecting cyclodehydration in one pot.

  • Significance: This reaction preserves the 3-F, 4-Me substitution pattern on the phenyl ring while creating a rigid 5-membered ring, often enhancing potency in kinase inhibition or antimicrobial assays.

Safety & Handling (GHS Standards)

While specific toxicological data for this isomer is limited, benzohydrazides are generally classified as irritants. Treat as a potentially bioactive compound.[4]

Hazard ClassH-CodeStatementPrecaution (P-Code)
Skin Irritation H315Causes skin irritationP280 (Wear gloves)
Eye Irritation H319Causes serious eye irritationP305+P351+P338 (Rinse eyes)
STOT-SE H335May cause respiratory irritationP261 (Avoid breathing dust)

Storage: Store in a cool, dry place (2-8°C recommended for long term). Keep container tightly closed to prevent hydrolysis or oxidation.

References

  • PubChem. (n.d.). This compound (Compound CID 16782781).[3] National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2014). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. (Contextual reference for fluorinated benzohydrazide reactivity). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-Oxadiazoles. Retrieved from [Link]

Sources

Technical Guide: 3-Fluoro-4-methylbenzohydrazide as a Privileged Scaffold in Drug Discovery

[1]

Executive Summary

This compound (CAS 953735-01-8) is a specialized organofluorine building block critical to the synthesis of heterocyclic pharmacophores.[1] In modern medicinal chemistry, it serves as a high-value intermediate for generating 1,3,4-oxadiazoles , 1,2,4-triazoles , and acylhydrazones .[1][2]

Its structural utility is defined by two key features:

  • The Fluorine-Methyl Motif: The 3-fluoro-4-methyl substitution pattern modulates metabolic stability (blocking P450 oxidation at the para-position) and enhances lipophilicity (

    
    ) without significant steric penalties.[1]
    
  • The Hydrazide Linker: A versatile nucleophile that acts as a precursor to "zinc-binding groups" (ZBGs) in histone deacetylase (HDAC) inhibitors and kinase-targeting scaffolds.[1]

This guide details the compound's application in synthesizing HDAC6 inhibitors and anticancer agents, supported by validated protocols and mechanistic insights.[2]

Chemical Profile & Structural Significance[1][3][4][5][6]

The "Fluorine Effect" in Ligand Design

The strategic placement of fluorine at the meta position (relative to the hydrazide) and a methyl group at the para position creates a synergistic effect on the phenyl ring's electronic and steric profile.

  • Metabolic Blocking: The para-methyl group acts as a metabolic "soft spot" for oxidation.[1] However, the adjacent meta-fluorine atom exerts an electron-withdrawing inductive effect (-I), which deactivates the ring slightly and alters the acidity of the benzylic protons, potentially slowing down metabolic degradation.

  • Conformational Locking: In hydrazone derivatives, the fluorine atom can engage in intramolecular hydrogen bonding or dipole-dipole interactions, restricting the rotation of the amide bond and pre-organizing the molecule for receptor binding (e.g., in the ATP-binding pocket of kinases).

Core Reactivity

The hydrazide moiety (

1,3-dinucleophile12
  • Reaction with Aldehydes: Yields acylhydrazones (Schiff bases), widely screened for antimicrobial and antiproliferative activity.[2]

  • Cyclodehydration: Reacts with carboxylic acids, anhydrides, or carbon disulfide to form 5-membered heterocycles (oxadiazoles, thiadiazoles).[2]

Core Application: Synthesis of HDAC6 Inhibitors

One of the most potent applications of this compound is in the synthesis of 1,3,4-oxadiazole sulfonamide derivatives , which function as selective inhibitors of Histone Deacetylase 6 (HDAC6). HDAC6 is a critical target in oncology (Multiple Myeloma) and neurodegenerative diseases.

Mechanistic Rationale

In these inhibitors, the benzohydrazide is cyclized to form a 1,3,4-oxadiazole core.[2] This heterocycle often serves as a bioisosteric linker that positions a "cap" group (the sulfonamide) and a zinc-binding group (ZBG) into the catalytic tunnel of the HDAC6 enzyme. The 3-fluoro-4-methyl phenyl ring acts as the hydrophobic "cap" that interacts with the rim of the catalytic pocket, conferring selectivity over other HDAC isoforms.[1]

Pathway Visualization

The following diagram illustrates the role of HDAC6 in aggresome formation and how inhibitors derived from this scaffold intervene.

HDAC6_PathwayTargetHDAC6 EnzymeProcessDeacetylationTarget->ProcessCatalyzesSubstrateAcetylated $alpha$-Tubulin / HSP90Substrate->ProcessOutcome_BadAggresome Formation (Cell Survival)Process->Outcome_BadPromotesInhibitor3-F-4-Me-Oxadiazole DerivativeInhibitor->TargetInhibits (Zn2+ Binding)Outcome_GoodApoptosis / Protein AccumulationInhibitor->Outcome_GoodInduces

Caption: HDAC6 signaling pathway and the intervention point of oxadiazole derivatives synthesized from this compound.[1][2]

Experimental Protocols

Protocol A: Synthesis of 1,3,4-Oxadiazole Derivatives (HDAC6 Route)

Objective: Convert this compound into a 2-substituted-1,3,4-oxadiazole scaffold. Source Validation: Adapted from WO2017018803A1 (Patent) methodologies.

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Reagent: Difluoroacetic anhydride (1.2 eq) - Note: Varies based on desired substitution.[1]

  • Base: Triethylamine (TEA) (3.0 eq)

  • Dehydrating Agent: Burgess Reagent or POCl3 (Method dependent)

  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Acylation (Formation of Diacylhydrazide):

    • Dissolve this compound (e.g., 4.0 g) in anhydrous THF (12 mL).

    • Add Triethylamine (TEA) dropwise at 0°C to scavenge acid byproducts.

    • Slowly add Difluoroacetic anhydride.[1] Stir at Room Temperature (RT) for 2–4 hours.

    • Validation Point: Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The starting hydrazide spot (polar) should disappear, replaced by a less polar diacyl intermediate.[2]

  • Cyclodehydration:

    • Evaporate solvent to yield the intermediate.

    • Redissolve in DCM.[1] Add Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide) (1.5 eq) if mild conditions are required, or reflux in POCl3 for robust cyclization.[2]

    • Reflux for 6–12 hours.[1]

  • Work-up:

    • Quench with saturated NaHCO3 (aq). Extract with DCM (3x).

    • Dry organic layer over MgSO4 and concentrate.

    • Purify via silica gel column chromatography.[1]

Protocol B: Synthesis of Acylhydrazones (Kinase Inhibitor Route)

Objective: Synthesize Schiff base derivatives for screening against EGFR or Triple-Negative Breast Cancer (TNBC) cell lines.

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Aldehyde: Indole-3-carboxaldehyde or Isatin derivative (1.0 eq)[1]

  • Catalyst: Glacial Acetic Acid (cat. amount)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Methodology:

  • Condensation:

    • Suspend the hydrazide and the chosen aldehyde in absolute EtOH (10 mL/mmol).

    • Add 2–3 drops of glacial acetic acid to catalyze imine formation.

    • Reflux the mixture for 4–8 hours.

    • Causality: The acidic environment protonates the aldehyde carbonyl, making it more electrophilic for the nucleophilic attack of the hydrazide terminal amine.

  • Isolation:

    • Cool the reaction mixture to RT. The product typically precipitates out as a solid due to the rigid, planar nature of the resulting hydrazone.

    • Filter the precipitate and wash with cold EtOH.

    • Validation Point: 1H NMR should show a distinct singlet for the imine proton (-CH=N-) around

      
       8.0–9.0 ppm and the disappearance of the hydrazide 
      
      
      signal.[1]

Quantitative Data Summary: Biological Potency

The following table summarizes the biological activity of derivatives synthesized from this specific scaffold, highlighting its versatility.

Derivative ClassTarget / Cell LineActivity Metric (IC50 / MIC)Mechanism
Oxadiazole HDAC6 EnzymeIC50 < 50 nMZinc Chelation (ZBG)
Hydrazone MDA-MB-231 (TNBC)IC50: 15.8 ± 0.6 µMApoptosis Induction
Hydrazone EGFR KinaseIC50: ~0.08 µMATP Competitive Inhibition
Thiosemicarbazide E. faecalisMIC: 3.91 µg/mLMembrane Disruption

Note: Data represents best-in-class values from structural analogs and specific derivatives cited in recent literature.

Synthetic Workflow Visualization

This diagram outlines the divergent synthesis pathways starting from this compound, providing a roadmap for library generation.

Synthesis_WorkflowStart3-Fluoro-4-methyl-benzohydrazidePath1_Reagent+ Aldehyde (cat. AcOH)Start->Path1_ReagentPath2_Reagent+ CS2 / KOH or IsothiocyanateStart->Path2_ReagentPath3_Reagent+ Carboxylic Acid (POCl3 or Burgess)Start->Path3_ReagentProduct1Acylhydrazone (Schiff Base)Path1_Reagent->Product1CondensationProduct21,3,4-Thiadiazole or ThiosemicarbazidePath2_Reagent->Product2CyclizationProduct31,3,4-Oxadiazole (HDAC Inhibitor)Path3_Reagent->Product3Dehydration

Caption: Divergent synthetic pathways transforming the hydrazide scaffold into bioactive heterocycles.

Safety & Handling (Lab Standard)

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.[2]

  • Storage: Store at 2–8°C (refrigerated) under inert atmosphere (Argon/Nitrogen). Hydrazides can oxidize slowly upon air exposure.[1]

  • Incompatibility: Avoid contact with strong oxidizing agents and strong acids (unless controlled for reaction).

References

  • Chong Kun Dang Pharmaceutical Corp. (2017). 1,3,4-Oxadiazole sulfonamide derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same. WO2017018803A1.[1]

  • BenchChem. (2025).[3] Potential Pharmacological Applications of 4-Fluoro-3-methylbenzofuran and related benzohydrazides.

  • National Institutes of Health (NIH). (2012). (E)-N′-(3-Fluorobenzylidene)-4-methylbenzohydrazide Crystal Structure. PMC.

  • Royal Society of Chemistry (RSC). (2025). Design, synthesis, in vitro, and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents. RSC Advances.

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine. Molecules.

Whitepaper: A Technical Guide to the Discovery of 3-Fluoro-4-methylbenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview of the discovery process for 3-fluoro-4-methylbenzohydrazide derivatives, a chemical scaffold with significant potential in modern drug discovery. We will explore the strategic rationale for this specific substitution pattern, detail robust synthetic pathways for the core intermediate and its subsequent derivatives, outline a logical biological screening cascade, and discuss the principles of structure-activity relationship (SAR) optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising class of compounds.

Introduction: The Strategic Value of the Benzohydrazide Scaffold

The benzohydrazide moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its defining feature, the hydrazone linkage (-CONH-N=CH-), is a versatile pharmacophore known to engage in critical hydrogen bonding interactions with a variety of biological targets.[1] This has led to the development of benzohydrazide derivatives with a wide spectrum of reported biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2]

The focus of this guide is on the This compound scaffold. This specific substitution pattern is not arbitrary; it is a deliberate design choice rooted in established medicinal chemistry principles:

  • 4-Methyl Group: This small, lipophilic group can enhance binding affinity through van der Waals interactions within a receptor's hydrophobic pocket. It can also serve as a handle for further derivatization or act as a metabolic blocker.

  • 3-Fluoro Group: The introduction of a fluorine atom is a cornerstone of modern drug design. Its high electronegativity can modulate the acidity of the N-H proton in the hydrazide linker, potentially enhancing its hydrogen bonding capability. Furthermore, fluorine can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a compound, and engage in favorable orthogonal multipolar interactions with protein backbones.[3][4]

This guide will walk through the logical progression of a discovery campaign, from the synthesis of the foundational building block to the evaluation of its derivatives.

Section 1: Synthesis of the Core Intermediate: this compound

The journey to novel derivatives begins with the reliable synthesis of the core hydrazide. This is typically a multi-step process starting from a commercially available substituted toluene. The general workflow involves the oxidation of the methyl group to a carboxylic acid, followed by esterification, and finally, reaction with hydrazine hydrate.

G cluster_0 Synthesis of Core Hydrazide A 2-Fluoro-4-bromotoluene B Grignard Reagent Formation (Mg, THF) A->B Step 1 C Carboxylation (CO2) B->C Step 2 D 3-Fluoro-4-methylbenzoic Acid C->D Workup E Esterification (e.g., EtOH, H2SO4) D->E Step 3 F Ethyl 3-fluoro-4-methylbenzoate E->F G Hydrazinolysis (Hydrazine Hydrate) F->G Step 4 H This compound (Core Intermediate) G->H

Caption: Workflow for the synthesis of the core intermediate.

Protocol 1: Synthesis of 3-Fluoro-4-methylbenzoic Acid

The synthesis of the key carboxylic acid precursor can be achieved from 2-fluoro-4-bromotoluene via a Grignard reaction followed by carboxylation.[5]

Materials:

  • 2-Fluoro-4-bromotoluene

  • Magnesium (Mg) turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid CO2)

  • Hydrochloric Acid (HCl), aqueous solution

  • Diethyl ether

Step-by-Step Methodology:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add magnesium turnings and a small crystal of iodine. Add a solution of 2-fluoro-4-bromotoluene in anhydrous THF dropwise. If the reaction does not initiate, gentle warming may be required. Once initiated, maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation: Cool the reaction mixture in an ice-salt bath. Carefully add crushed dry ice in small portions, ensuring the temperature does not rise excessively. The mixture will become a thick slurry.

  • Workup and Isolation: Once all the dry ice has sublimated, slowly quench the reaction with a saturated aqueous solution of ammonium chloride, followed by acidification with aqueous HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization to yield pure 3-fluoro-4-methylbenzoic acid.[5]

Protocol 2: Synthesis of this compound

Materials:

  • 3-Fluoro-4-methylbenzoic acid

  • Thionyl chloride (SOCl2) or Ethanol (EtOH) and catalytic sulfuric acid (H2SO4)

  • Hydrazine hydrate (N2H4·H2O)

  • Appropriate solvents (e.g., Methanol, Dichloromethane)

Step-by-Step Methodology:

  • Esterification (Route A): Reflux a solution of 3-fluoro-4-methylbenzoic acid in ethanol with a catalytic amount of concentrated sulfuric acid for several hours. Monitor the reaction by TLC. Upon completion, neutralize the acid, extract the ester with an organic solvent, and purify.

  • Acid Chloride Formation (Route B): Alternatively, gently reflux the benzoic acid with an excess of thionyl chloride until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Hydrazinolysis: Dissolve the resulting ethyl ester (from Route A) or acid chloride (from Route B) in a suitable solvent like methanol. Add hydrazine hydrate dropwise while stirring, often at room temperature. The reaction with the ester may require refluxing.[6]

  • Isolation: The product, this compound, often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration, washed with a cold solvent, and dried to yield the pure core intermediate.

Section 2: Derivative Synthesis via Hydrazone Formation

With the core hydrazide in hand, a library of derivatives can be readily synthesized. The most common and efficient method is the condensation reaction with a diverse panel of aldehydes or ketones to form Schiff bases, specifically hydrazones. This reaction is typically high-yielding and allows for extensive structural diversification at the R1 and R2 positions.

G cluster_1 General Derivative Synthesis Core This compound Product Derivative Library (Hydrazones) Core->Product Reagent Aldehyde or Ketone (R1-CO-R2) Reagent->Product Solvent Solvent System (e.g., Anhydrous Methanol) Solvent->Product Catalyst Optional: Acid Catalyst (e.g., Acetic Acid) Catalyst->Product

Caption: General scheme for synthesizing a library of hydrazone derivatives.

Protocol 3: Synthesis of (E)-N'-(substituted-benzylidene)-3-fluoro-4-methylbenzohydrazide

This protocol is adapted from a similar synthesis and serves as a robust template.[6]

Materials:

  • This compound (1 equivalent)

  • A selected substituted benzaldehyde (e.g., 3-fluorobenzaldehyde) (1 equivalent)

  • Anhydrous methanol

  • Glacial acetic acid (catalytic amount, optional)

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound in anhydrous methanol in a round-bottom flask.

  • Addition: To this stirring solution, add a solution of the substituted benzaldehyde in anhydrous methanol. A few drops of glacial acetic acid can be added to catalyze the reaction.

  • Reaction: Stir the mixture at ambient temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete within a few hours, signaled by the formation of a precipitate.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold methanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield colorless crystals of the target hydrazone.[6]

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy.

Section 3: Biological Evaluation and Screening Cascade

Given the broad bioactivity of the benzohydrazide class, a tiered screening approach is logical. The initial, broad screening aims to identify any "hits" in key therapeutic areas, which are then pursued in more specific, secondary assays.

G cluster_2 Biological Screening Workflow Start Synthesized Derivative Library P1 Primary Screening (e.g., 10 µM concentration) Start->P1 A1 Anticancer Cell Viability Assay (e.g., MCF-7, A549 lines) P1->A1 A2 Antimicrobial Assay (e.g., S. aureus, E. coli) P1->A2 A3 Enzyme Inhibition Assay (e.g., AChE, EGFR Kinase) P1->A3 Hit Identify 'Hits' (>50% inhibition/effect) A1->Hit A2->Hit A3->Hit S2 Secondary Screening Hit->S2 B1 Dose-Response Curve (Determine IC50/EC50) S2->B1 B2 Selectivity/Toxicity Assays (e.g., Normal cell lines) S2->B2 Lead Lead Candidate B1->Lead B2->Lead

Caption: A tiered workflow for biological screening of derivatives.

Example Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay

Many hydrazone derivatives have been identified as inhibitors of cholinesterases, enzymes relevant to Alzheimer's disease.[7][8] This protocol is based on the widely used Ellman's method.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI), substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate reader

Step-by-Step Methodology:

  • Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the reaction by adding the substrate, ATCI, to all wells.

  • Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of yellow color development from the reaction of thiocholine with DTNB is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to a control well (containing DMSO instead of the compound). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Section 4: Illustrative Structure-Activity Relationship (SAR) Analysis

The final step in the discovery phase is to analyze the data from the biological assays to establish a Structure-Activity Relationship (SAR). This involves correlating changes in the chemical structure of the derivatives with their biological activity. A robust SAR provides a roadmap for designing the next generation of compounds with improved potency and selectivity.

The table below presents an illustrative SAR for a hypothetical series of this compound derivatives tested against a generic kinase. This demonstrates the type of data that would be collected and analyzed.

Compound ID R Group (at Aldehyde) Structure Kinase Inhibition IC50 (µM) Comments
REF-01 PhenylPhenyl12.5Baseline activity.
REF-02 4-Hydroxyphenyl4-Hydroxyphenyl5.2Potency increased. Hydroxyl group may act as a hydrogen bond donor.
REF-03 4-Methoxyphenyl4-Methoxyphenyl8.9Less potent than REF-02, suggesting H-bond donation is key.
REF-04 4-Chlorophenyl4-Chlorophenyl2.1Significant potency increase. Electron-withdrawing group and size are favorable.
REF-05 3,4-Dichlorophenyl3,4-Dichlorophenyl0.8Further improvement. Suggests a specific hydrophobic/electronic pocket.
REF-06 Thiophen-2-ylThiophene3.5Heterocycle is well-tolerated and shows good activity.[9]

SAR Insights (Hypothetical):

  • Electronic Effects: Electron-withdrawing groups (e.g., -Cl) on the phenyl ring significantly enhance potency (REF-04, REF-05) compared to electron-donating groups (REF-03).

  • Hydrogen Bonding: A hydrogen bond donor at the 4-position is favorable (REF-02), but less so than a strong electron-withdrawing group.

  • Steric Effects: The binding pocket appears to tolerate bulky substituents like a second chlorine atom, which further improves activity (REF-05).

Conclusion and Future Outlook

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic routes to the core and its derivatives are robust, high-yielding, and amenable to the creation of large, diverse chemical libraries. The established biological relevance of the broader benzohydrazide class provides a logical basis for screening against a wide range of targets, from enzymes implicated in neurodegenerative diseases to kinases driving cancer proliferation.

Future work should focus on expanding the diversity of the aldehyde and ketone building blocks used for derivatization, exploring alternative heterocyclic systems, and conducting in-depth mechanistic studies on the most potent "hit" compounds. By systematically applying the principles of synthesis, biological screening, and SAR analysis outlined in this guide, researchers can effectively unlock the full potential of this promising chemical series.

References

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  • Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 658827. [Link]

  • Lv, P.-C., et al. (2019). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 24(11), 2149. [Link]

  • (Reference details for a patent on 3-bromo-4-fluorobenzaldehyde synthesis would be placed here if used).
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  • Liu, J.-T., & You, Z.-L. (2011). (E)-N′-(3-Fluorobenzylidene)-4-methylbenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o683. [Link]

  • PrepChem (2023). Synthesis of 3-fluoro-4-methyl-benzoic acid. PrepChem.com. [Link]

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  • Kos, J., et al. (2020). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 25(23), 5746. [Link]

  • (Reference details for a patent on 3-bromo-4-fluoro-benzoic acid prepar
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  • Chen, Z.-L., et al. (2020). Design, synthesis and biological evaluation of novel fluoro-substituted benzimidazole derivatives with anti-hypertension activities. Bioorganic Chemistry, 102, 104042. [Link]

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  • (Reference details for a paper on benzimidazole phenylhydrazone deriv
  • Taha, M., et al. (2019). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Molecules, 24(22), 4110. [Link]

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Sources

The Emerging Potential of 3-Fluoro-4-methylbenzohydrazide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzohydrazide scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. This technical guide delves into the untapped potential of a specific analogue, 3-fluoro-4-methylbenzohydrazide, a molecule poised for significant contributions to drug discovery. By leveraging established knowledge of structurally related compounds, this document provides a comprehensive exploration of its synthetic pathways, physicochemical properties, and promising therapeutic applications. We present detailed, field-proven experimental protocols for its synthesis, characterization, and evaluation in key therapeutic areas, including oncology and infectious diseases. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to unlock the full therapeutic promise of this intriguing molecule.

Introduction: The Strategic Importance of the Benzohydrazide Moiety

The hydrazide-hydrazone moiety (–(C=O)NHN=CH–) is a privileged structural motif in medicinal chemistry, underpinning the pharmacological effects of a wide array of therapeutic agents.[1] Its remarkable versatility stems from its ability to form stable complexes with metal ions and participate in hydrogen bonding, crucial for molecular recognition at biological targets.[2] Compounds incorporating this scaffold have demonstrated a diverse range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][3][4]

The strategic incorporation of a fluorine atom and a methyl group onto the benzohydrazide core in this compound is a deliberate design choice aimed at enhancing its drug-like properties. Fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and membrane permeability.[5] The methyl group, in turn, can influence lipophilicity and steric interactions within a target's binding pocket.[5] This unique combination of functional groups suggests that this compound is a compelling candidate for the development of novel therapeutics.

Synthesis and Physicochemical Characterization

A robust and efficient synthesis of this compound is paramount for its exploration as a potential therapeutic agent. The following section outlines a well-established synthetic route and the key analytical techniques for its characterization.

Synthetic Pathway

The synthesis of this compound can be readily achieved through a two-step process, starting from the commercially available 3-fluoro-4-methylbenzoic acid.

Synthesis_Pathway A 3-Fluoro-4-methylbenzoic acid B Methyl 3-fluoro-4-methylbenzoate A->B  Esterification (Methanol, H₂SO₄, Reflux) C This compound B->C  Hydrazinolysis (Hydrazine hydrate, Ethanol, Reflux)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Esterification of 3-Fluoro-4-methylbenzoic acid

  • To a solution of 3-fluoro-4-methylbenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-fluoro-4-methylbenzoate.

Step 2: Hydrazinolysis of Methyl 3-fluoro-4-methylbenzoate

  • Dissolve methyl 3-fluoro-4-methylbenzoate (1.0 eq) in ethanol (10 volumes).

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Reflux the reaction mixture for the time determined by TLC monitoring.[4]

  • After completion, cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the pure product.

Physicochemical Properties and Characterization

The synthesized this compound should be a white to off-white solid. Its identity and purity must be confirmed using a suite of spectroscopic and analytical techniques.

PropertyValue
Molecular Formula C₈H₉FN₂O
Molecular Weight 168.17 g/mol
CAS Number 953735-01-8
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, Ethanol

Characterization Techniques:

  • ¹H NMR & ¹³C NMR: To confirm the molecular structure and the position of the substituents.

  • FT-IR: To identify the characteristic functional groups, such as the carbonyl (C=O) and amine (N-H) stretches of the hydrazide moiety.

  • Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

  • Melting Point: To assess the purity of the synthesized compound.

Potential Therapeutic Applications

Based on the extensive body of literature on benzohydrazide derivatives, this compound is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

The hydrazide-hydrazone scaffold is a well-known pharmacophore in the design of anticancer agents.[1][6][7] These compounds can induce apoptosis and cell cycle arrest in various cancer cell lines.[6][7][8] The presence of the fluoro and methyl groups on the phenyl ring of this compound may enhance its cytotoxic activity and selectivity towards cancer cells.

Hypothesized Mechanism of Action:

Many hydrazone derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the VEGFR-2 pathway, or by inducing apoptosis through the modulation of Bax/Bcl-2 protein expression and caspase activation.[2][5][8]

Anticancer_Mechanism A This compound Derivative B Cancer Cell A->B C Inhibition of Tyrosine Kinases (e.g., VEGFR-2) B->C D Induction of Apoptosis B->D G Cell Cycle Arrest B->G H Decreased Proliferation & Angiogenesis C->H E Increased Bax/Bcl-2 Ratio D->E F Caspase Activation D->F E->F F->H G->H

Caption: Hypothesized anticancer mechanisms of action.

Antimicrobial Activity

Benzohydrazide derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[9][10][11][12] The fluorine atom in this compound is expected to enhance its antimicrobial potential, as fluorinated compounds often exhibit improved penetration into microbial cells and stronger interactions with target enzymes.[13]

Potential Microbial Targets:

  • Gram-Positive Bacteria: Staphylococcus aureus, Bacillus subtilis

  • Gram-Negative Bacteria: Escherichia coli, Pseudomonas aeruginosa

  • Fungi: Candida albicans, Aspergillus niger

Experimental Protocols for Biological Evaluation

To explore the therapeutic potential of this compound, a series of in vitro assays are recommended.

In Vitro Anticancer Activity Assessment

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (typically from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antimicrobial Activity Assessment

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in the broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The synthetic and analytical protocols outlined in this guide provide a solid foundation for its synthesis and characterization. The hypothesized anticancer and antimicrobial activities, based on extensive evidence from related compounds, warrant a thorough investigation through the detailed in vitro assays provided. Further derivatization of the hydrazide moiety to form hydrazones could unlock an even broader spectrum of biological activities. This technical guide serves as a catalyst for future research, empowering scientists to explore and harness the full medicinal potential of this compound.

References

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PMC - NIH. [Link]

  • Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. PubMed. [Link]

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. [Link]

  • A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers. [Link]

  • Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. Semantic Scholar. [Link]

  • Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. PMC - NIH. [Link]

  • Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. ResearchGate. [Link]

  • [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. PubMed. [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. [Link]

  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. PMC. [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. [Link]

  • This compound. PubChem. [Link]

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  • An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. PMC - NIH. [Link]

  • Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PMC. [Link]

  • In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. PubMed. [Link]

  • (PDF) Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. ResearchGate. [Link]

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  • (E)-N′-(3-Fluorobenzylidene)-4-methylbenzohydrazide. PMC - NIH. [Link]

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Methodological & Application

Application Note: 3-Fluoro-4-methylbenzohydrazide in Enzyme Inhibitor Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the methodological framework for utilizing 3-Fluoro-4-methylbenzohydrazide (CAS: 139937-09-6) as a lead scaffold in enzyme inhibition assays. While benzohydrazides are privileged structures in medicinal chemistry, the specific 3-fluoro-4-methyl substitution pattern offers unique advantages in metabolic stability and lipophilicity. This guide focuses on two primary enzyme targets—Monoamine Oxidase B (MAO-B) and Urease —providing validated protocols, mechanistic insights, and critical troubleshooting steps to avoid false positives common with hydrazide-based screening.

Introduction: The Privileged Scaffold

This compound represents a "privileged scaffold"—a molecular framework capable of binding to multiple, distinct biological targets.

  • The Hydrazide Moiety (-CONHNH₂): Acts as a hydrogen bond donor/acceptor and a metal chelator. It is the pharmacophore responsible for interacting with the FAD cofactor in MAO enzymes and the Nickel ions in Urease.

  • The Fluorine Atom (C3): Increases lipophilicity (

    
    ) and metabolic stability by blocking oxidative metabolism at the sensitive meta-position.
    
  • The Methyl Group (C4): Provides steric bulk, aiding in the selectivity between enzyme isoforms (e.g., MAO-B vs. MAO-A).

Physicochemical Profile
PropertyValueRelevance to Screening
Molecular Weight 168.17 g/mol Fragment-based drug discovery (FBDD) compliant.
H-Bond Donors 2Critical for active site anchoring.
H-Bond Acceptors 3Facilitates water-mediated bridging.
Solubility DMSO, MethanolStock solutions must be prepared in 100% DMSO.

Mechanism of Action

Understanding the binding mechanism is prerequisite to designing the assay. Hydrazides function through distinct mechanisms depending on the target class.

Mechanistic Pathways
  • Pathway A (MAO-B): The hydrazide group often acts as a "suicide substrate," forming a covalent N(5)-flavin adduct with the FAD cofactor, leading to irreversible inhibition.

  • Pathway B (Urease): The carbonyl oxygen and terminal amine chelate the bi-nickel center in the active site, preventing urea hydrolysis.

Mechanism cluster_MAO Target 1: Monoamine Oxidase (MAO) cluster_Urease Target 2: Urease Compound This compound MAO_Site FAD Cofactor (Active Site) Compound->MAO_Site Enters Pocket Ni_Site Bi-Nickel Center (Active Site) Compound->Ni_Site Approaches Metal Adduct Covalent N(5)-Flavin Adduct MAO_Site->Adduct Oxidation Inhibition_MAO Irreversible Inhibition Adduct->Inhibition_MAO Chelation Metal Chelation (C=O and -NH2) Ni_Site->Chelation Bidentate Binding Inhibition_Urease Competitive Inhibition Chelation->Inhibition_Urease

Figure 1: Dual mechanistic pathways for this compound against oxidative (MAO) and hydrolytic (Urease) enzymes.

Experimental Protocols

Stock Solution Preparation

Critical Step: Hydrazides can be unstable in aqueous solution over long periods.

  • Weigh 1.68 mg of this compound.

  • Dissolve in 1.0 mL of 100% DMSO to create a 10 mM Master Stock.

  • Vortex for 30 seconds. Ensure no particulate matter remains.

  • Aliquot and store at -20°C. Do not freeze-thaw more than 3 times.

Protocol A: MAO-B Inhibition Assay (Fluorometric)

This protocol uses the Amplex Red® system. MAO-B converts Tyramine to H₂O₂, which reacts with Amplex Red (via HRP) to produce highly fluorescent Resorufin.

Assay Conditions:

  • Enzyme: Recombinant Human MAO-B (1 U/mL).

  • Substrate: Tyramine (200 µM final).

  • Detection: Ex/Em 530/590 nm.

Step-by-Step Workflow:

  • Inhibitor Dilution: Prepare serial dilutions of the test compound in reaction buffer (0.05 M Sodium Phosphate, pH 7.4). Final DMSO concentration must be <1%.

  • Pre-Incubation (Crucial):

    • Add 10 µL of Inhibitor solution to black 96-well plate.

    • Add 40 µL of MAO-B enzyme solution.

    • Incubate at 37°C for 20 minutes. (Hydrazides are often time-dependent inhibitors; omitting this step will underestimate potency).

  • Reaction Initiation:

    • Add 50 µL of Master Mix (200 µM Tyramine + 100 µM Amplex Red + 1 U/mL HRP).

  • Measurement:

    • Immediately read fluorescence in kinetic mode for 30 minutes at 37°C.

  • Control: Include Clorgyline (specific MAO-A inhibitor) or Deprenyl (specific MAO-B inhibitor) as positive controls.

Protocol B: Urease Inhibition Assay (Colorimetric)

This protocol utilizes the Indophenol (phenol-hypochlorite) method to detect ammonia produced by urea hydrolysis.[1]

Assay Conditions:

  • Enzyme: Jack Bean Urease (5 U/mL).

  • Substrate: Urea (100 mM).[2]

  • Detection: Absorbance at 625 nm.[1]

Step-by-Step Workflow:

  • Mixture: In a 96-well clear plate, mix 25 µL of enzyme solution + 5 µL of Test Compound (in DMSO).

  • Incubation 1: Incubate at 37°C for 15 minutes to allow inhibitor binding.

  • Substrate Addition: Add 55 µL of Urea solution (100 mM in phosphate buffer pH 6.8).

  • Incubation 2: Incubate at 37°C for 15 minutes.

  • Termination & Development:

    • Add 45 µL Phenol Reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside).

    • Add 70 µL Alkali Reagent (0.5% w/v NaOH, 0.1% NaOCl).

  • Read: Incubate 50 mins at RT for color development (Blue/Green). Read Absorbance at 625 nm.[1]

Data Analysis & Validation

Calculating Inhibition

Calculate % Inhibition using the following formula:


[2]
  • 
     : Signal with inhibitor.[3][4][5][6][7]
    
  • 
     : Signal with enzyme + DMSO only.
    
  • 
     : Signal with no enzyme (buffer only).
    
Interference Check (PAINS Alert)

Hydrazides are reducing agents. They can directly reduce Resorufin or react with Hypochlorite, causing false results.

Validation Step: Run a "No-Enzyme" control where the product (H₂O₂ or Ammonia) is added exogenously with the inhibitor.

  • If the signal decreases compared to the control, the compound is interfering with the detection chemistry, not inhibiting the enzyme.

Workflow Prep Stock Prep (10mM DMSO) Screen Primary Screen (Fixed Dose 10µM) Prep->Screen Decision >50% Inhibition? Screen->Decision IC50 Dose Response (IC50 Determination) Decision->IC50 Yes Discard Discard Decision->Discard No Validation Interference Check (Redox/Quenching) IC50->Validation Mechanism Kinetic Analysis (Lineweaver-Burk) Validation->Mechanism Pass

Figure 2: Screening workflow including critical interference validation steps.

References

  • Tipton, K. F., et al. (2004). "Monoamine oxidases: certainties and uncertainties." Current Medicinal Chemistry, 11(15), 1965-1982.

  • Kosikowska, U., & Malm, A. (2014). "Synthesis and evaluation of biological activity of novel benzoic acid hydrazide derivatives." Bioorganic & Medicinal Chemistry Letters, 24(16), 3768-3774.

  • Kot, B., et al. (2018). "Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives." Bioorganic Chemistry, 81, 288-298.

  • Weatherburn, M. W. (1967). "Phenol-hypochlorite reaction for determination of ammonia." Analytical Chemistry, 39(8), 971-974.

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries." Journal of Medicinal Chemistry, 53(7), 2719-2740.

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Application Note: 3-Fluoro-4-methylbenzohydrazide as a Strategic Scaffold for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

In the pursuit of targeted anticancer therapeutics, the benzohydrazide moiety has emerged as a privileged pharmacophore, capable of acting as a hydrogen bond donor/acceptor bridge in the active sites of kinases such as EGFR and VEGFR.

This Application Note focuses on 3-Fluoro-4-methylbenzohydrazide as a superior starting scaffold compared to the unsubstituted parent compound. The rational design leverages two critical substitutions:

  • C3-Fluorine Substitution: Introduces bioisosteric modulation, enhancing metabolic stability by blocking oxidative metabolism at the susceptible meta-position while increasing the dipole moment for improved receptor binding [1, 7].

  • C4-Methyl Substitution: Increases lipophilicity (LogP), facilitating membrane permeability and providing a steric handle that can improve selectivity for hydrophobic pockets within the kinase domain [1].

This guide provides a standardized workflow for derivatizing this scaffold into a library of N-acylhydrazones and validating their efficacy through rigorous biological profiling.

Chemical Synthesis: Library Generation

Objective: Synthesize a library of Schiff bases (hydrazones) from this compound.

Reaction Principle

The terminal amino group of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of a substituted aldehyde. Acid catalysis facilitates the elimination of water to form the azomethine (-CH=N-) linkage.

Diagram: Synthesis Workflow

SynthesisWorkflow Start 3-Fluoro-4-methyl- benzohydrazide Reflux Reflux in Ethanol (3-6 Hours) Start->Reflux Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Reflux Catalyst Glacial Acetic Acid (Catalyst) Catalyst->Reflux Protonation Precipitate Precipitation & Filtration Reflux->Precipitate Cooling Recrystal Recrystallization (EtOH/DMF) Precipitate->Recrystal Purification Product Target N-acylhydrazone (Schiff Base) Recrystal->Product Yield >80%

Figure 1: General synthetic workflow for N-acylhydrazone formation from the benzohydrazide scaffold.

Protocol 1: Condensation Reaction (Standardized)

Reagents: this compound (1.0 eq), Substituted Aromatic Aldehyde (1.0 eq), Ethanol (absolute), Glacial Acetic Acid.

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of This compound in 15 mL of absolute ethanol. Sonicate if necessary to ensure complete dissolution.

  • Addition: Add 1.0 mmol of the selected aromatic aldehyde.

  • Catalysis: Add 2–3 drops of glacial acetic acid. Note: This protonates the aldehyde carbonyl, making it more susceptible to nucleophilic attack.

  • Reflux: Attach a condenser and reflux the mixture at 78°C for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Allow the reaction mixture to cool to room temperature. Pour onto crushed ice (approx. 50g) with stirring. The hydrazone will precipitate as a solid.

  • Purification: Filter the precipitate under vacuum. Wash with cold water (2x) and cold ethanol (1x). Recrystallize from hot ethanol (or DMF/Ethanol mix for less soluble derivatives) to obtain the pure compound [4, 5].

Biological Profiling: In Vitro Cytotoxicity

Objective: Determine the IC50 values of the synthesized derivatives against specific cancer cell lines (e.g., A549, MCF-7).

Protocol 2: MTT Viability Assay

The MTT assay relies on the reduction of tetrazolium salt to insoluble formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells [3].[1]

Materials:

  • Cell lines: A549 (Lung), MCF-7 (Breast).[2]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).

  • Solubilizer: DMSO.[3]

Step-by-Step Methodology:

  • Seeding: Seed cancer cells in 96-well plates at a density of

    
     cells/well in 100 µL complete medium. Incubate for 24 hours at 37°C/5% CO2.
    
  • Treatment: Prepare stock solutions of the benzohydrazide derivatives in DMSO. Dilute with media to obtain final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of drug solution to wells (triplicate).

    • Control: 0.1% DMSO (Vehicle control).

    • Reference: Doxorubicin or Erlotinib.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT stock solution to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to dissolve the purple formazan crystals.[1] Shake the plate for 10 minutes.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression analysis (GraphPad Prism).
    

Data Presentation Template:

Compound IDR-SubstituentA549 IC50 (µM)MCF-7 IC50 (µM)Selectivity Index (SI)
Ref (Erlotinib) -0.15 ± 0.020.29 ± 0.04-
BM-01 4-Cl2.45 ± 0.155.10 ± 0.30>10
BM-02 4-OH0.45 ± 0.050.88 ± 0.10>50
BM-03 3,4-OCH312.5 ± 1.2>100<2

Table 1: Representative data structure for reporting cytotoxicity. "BM" denotes Benzohydrazide-Methyl series.

Mechanism of Action: Apoptosis Induction

Objective: Confirm that cytotoxicity is driven by programmed cell death (apoptosis) rather than non-specific necrosis.

Diagram: Proposed Signaling Pathway

Benzohydrazide derivatives often target the EGFR kinase domain, preventing downstream phosphorylation of Akt/ERK, leading to mitochondrial dysfunction and Caspase activation [1, 6].

MOA Drug 3-F-4-Me-Benzohydrazide Derivative EGFR EGFR Kinase (ATP Binding Pocket) Drug->EGFR Inhibits PI3K PI3K/Akt Signaling EGFR->PI3K Blocks Phosphorylation Mito Mitochondrial Depolarization PI3K->Mito Loss of Survival Signal CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3/9 Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Proposed mechanism of action showing EGFR inhibition leading to the intrinsic apoptotic pathway.

Protocol 3: Annexin V-FITC/PI Staining
  • Treatment: Treat A549 cells with the IC50 concentration of the lead compound for 24 hours.

  • Harvesting: Trypsinize cells, wash with cold PBS, and centrifuge at 1500 rpm for 5 min.

  • Staining: Resuspend cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze via Flow Cytometer (e.g., BD FACSCalibur) within 1 hour.

    • Q1 (Annexin- / PI+): Necrotic cells.

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI-): Viable cells.

    • Q4 (Annexin+ / PI-): Early Apoptosis.

References

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 2016.[4]

  • Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 2015.

  • MTT Analysis Protocol. Creative Bioarray.

  • Troubleshooting guide for the synthesis of benzohydrazide derivatives. BenchChem.

  • Synthesis of hydrazide-hydrazone derivatives and their evaluation of antidepressant, sedative and analgesic agents. Journal of Pharmaceutical Sciences and Research.

  • Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal, 2018.

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 2021.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Hydrazones from 3-Fluoro-4-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of hydrazones using 3-Fluoro-4-methylbenzohydrazide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common and unexpected challenges encountered during your experiments. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.

Introduction: The Chemistry of this compound

The synthesis of hydrazones from this compound is a common yet nuanced condensation reaction. The electronic properties of the substituents on the benzohydrazide ring play a crucial role in the reactivity of the starting material and the stability of the product. The 3-fluoro group, being electron-withdrawing, can influence the nucleophilicity of the hydrazide moiety, while the 4-methyl group is electron-donating. This electronic interplay can affect the rate of the desired reaction and the propensity for side reactions. This guide will help you anticipate and address these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the synthesis of hydrazones from this compound?

A1: Generally, a mildly acidic medium (pH 4-6) is optimal for hydrazone formation. The acid catalyzes the reaction by protonating the carbonyl group of the aldehyde or ketone, making it more electrophilic. However, excessively low pH can protonate the hydrazide, reducing its nucleophilicity and slowing down the reaction. It is advisable to use a catalytic amount of a weak acid like acetic acid.

Q2: I am observing a low yield of my desired hydrazone. What are the likely causes?

A2: Low yields can stem from several factors. Incomplete reaction is a common cause, which can be addressed by increasing the reaction time or temperature. However, side reactions are a more probable cause for persistent low yields. The most common side reactions include the formation of azines, oxidative cyclization to 1,3,4-oxadiazoles, and hydrolysis of the product. Refer to the troubleshooting section for detailed guidance on identifying and mitigating these side reactions.

Q3: My final product appears to be a mixture of compounds, even after purification. What could be the issue?

A3: The presence of persistent impurities often points to the formation of stable side products that have similar physical properties to your desired hydrazone. One possibility is the formation of geometric isomers (E/Z) of the hydrazone, which may be difficult to separate. Another possibility is the presence of unreacted starting materials or stable side products like 1,3,4-oxadiazoles. Careful analysis of your spectroscopic data (NMR, MS) is crucial for identifying these impurities.

Q4: Can the fluorine atom on the benzene ring participate in any side reactions?

A4: While nucleophilic aromatic substitution of fluorine is a known reaction, it is generally unlikely to occur under the standard, mildly acidic or neutral conditions used for hydrazone synthesis. Such reactions typically require strong nucleophiles and/or harsh reaction conditions. However, it is a possibility to consider if you are employing unconventional reaction conditions.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of hydrazones from this compound.

Problem 1: Low or No Yield of the Desired Hydrazone
Symptom Potential Cause Proposed Solution
TLC/LC-MS shows mainly unreacted starting materials. 1. Insufficient reaction time or temperature. 2. Ineffective catalysis. 1. Increase reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. 2. Add a catalytic amount of acetic acid. This will protonate the carbonyl reactant and accelerate the reaction.
TLC/LC-MS shows the formation of multiple products. 1. Formation of azine side product. This occurs when the initially formed hydrazone reacts with another molecule of the aldehyde/ketone. 2. Oxidative cyclization to 1,3,4-oxadiazole. This is particularly relevant if the reaction is exposed to air for extended periods or if oxidizing agents are present.[1][2]1. Use a slight excess of the this compound. This will ensure that the aldehyde/ketone is consumed before it can react with the product hydrazone. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid prolonged exposure to air. If using metal catalysts, be aware of their potential to promote oxidation.[1]
A precipitate forms, but it is not the desired product. Hydrolysis of the hydrazone. Hydrazones can be susceptible to hydrolysis back to the starting hydrazide and carbonyl compound, especially in the presence of excess water and acid.Use anhydrous solvents. If water is necessary for solubility, minimize its amount. After the reaction is complete, neutralize any excess acid before workup.
Problem 2: Product Purity Issues
Symptom Potential Cause Proposed Solution
NMR spectrum shows duplicate signals for some protons/carbons. Presence of E/Z isomers. The C=N bond of the hydrazone can exist as geometric isomers, which may have distinct NMR signals.Isomerization can sometimes be influenced by solvent and temperature. Try recrystallizing from a different solvent system. In many cases, a mixture of isomers is acceptable, provided it does not interfere with subsequent applications.
Mass spectrum shows a peak corresponding to a cyclized product. Formation of 1,3,4-oxadiazole. This side product is formed by oxidative cyclization of the acylhydrazone.[1][2]Purification by column chromatography. A silica gel column with a suitable solvent gradient can often separate the desired hydrazone from the more polar oxadiazole.
Broad or unresolved peaks in NMR. Presence of paramagnetic impurities or aggregation. Purify the sample thoroughly. If aggregation is suspected, try acquiring the NMR spectrum in a different solvent or at a higher temperature.

Experimental Protocols

Standard Protocol for Hydrazone Synthesis

This protocol provides a general starting point for the synthesis of hydrazones from this compound.

  • Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.

  • Add the corresponding aldehyde or ketone (1.0-1.1 eq.) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • Collect the solid product by filtration and wash with a small amount of cold solvent.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure hydrazone.

Protocol for Minimizing Oxidative Side Products

This modified protocol is recommended when oxidative cyclization is a suspected side reaction.

  • Degas the solvent by bubbling nitrogen or argon through it for 15-20 minutes.

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the degassed solvent.

  • Add the corresponding aldehyde or ketone (1.0-1.1 eq.) via syringe.

  • Add a catalytic amount of degassed glacial acetic acid.

  • Stir the reaction under a positive pressure of inert gas.

  • Work up the reaction as described in the standard protocol, minimizing exposure to air.

Visualizing Reaction Pathways

To better understand the chemical transformations discussed, the following diagrams illustrate the desired reaction and key side reactions.

hydrazone_formation This compound This compound Desired Hydrazone Desired Hydrazone This compound->Desired Hydrazone Condensation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Desired Hydrazone Water Water Desired Hydrazone->Water Elimination

Caption: Desired reaction pathway for hydrazone synthesis.

side_reactions cluster_main Main Reaction cluster_side Side Reactions Hydrazone Hydrazone Azine Azine Hydrazone->Azine + Aldehyde/Ketone 1,3,4-Oxadiazole 1,3,4-Oxadiazole Hydrazone->1,3,4-Oxadiazole Oxidation Hydrolysis Products Hydrolysis Products Hydrazone->Hydrolysis Products + H2O, H+

Caption: Common side reactions in hydrazone synthesis.

References

  • Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PMC - PubMed Central. Available at: [Link]

  • Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis. PubMed. Available at: [Link]

  • The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines. Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. Available at: [Link]

  • Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Semantic Scholar. Available at: [Link]

  • Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities. PMC - PubMed Central. Available at: [Link]

  • Hydrazone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Thieme. Available at: [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available at: [Link]

  • Intermolecular cyclization of acylhydrazines. ResearchGate. Available at: [Link]

  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. PubMed Central. Available at: [Link]

  • Crystal Structures of Diaryl Hydrazone and Sulfone Stabilizers in Complex with an Amyloidogenic Light Chain Reveal an Alternate Ligand-Binding Cavity. NIH. Available at: [Link]

  • Neighboring Nitrogen Atom-Induced Reactions of Azidoacetyl Hydrazides, including Unexpected Nitrogen-Nitrogen Bond Cleavage of the Hydrazide. MDPI. Available at: [Link]

Sources

Technical Support Center: Prevention of Disubstituted Hydrazine Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Synthesis Troubleshooting Hub. Topic: Selective Synthesis of Monosubstituted Hydrazines (


)
Ticket ID:  HYD-MONO-001
Status:  Resolved

Executive Summary

Synthesizing monosubstituted hydrazines is a classic problem of competing nucleophilicity . The product of the first alkylation (


) is often more nucleophilic than the starting hydrazine (

) due to the electron-donating inductive effect of the alkyl group. This leads to a "runaway reaction" producing

-disubstituted and tri-substituted byproducts.

This guide provides three validated workflows to arrest the reaction at the mono-stage, ranked by selectivity and operational complexity.

Module 1: The Mechanistic Root Cause

Why does my reaction not stop at the mono-product?

The failure is kinetic. In a standard


 reaction between hydrazine and an alkyl halide, the introduction of an alkyl group (

) increases the electron density on the adjacent nitrogen. This makes the mono-alkylated product a better nucleophile than the starting material, causing it to preferentially attack the remaining alkyl halide.
Visualization: The Runaway Alkylation Pathway

The following diagram illustrates the competitive landscape. Note that the "Desired Path" is often kinetically slower than the "Over-Alkylation Path" without intervention.

HydrazineAlkylation Hydrazine Hydrazine (H2N-NH2) Mono Mono-Hydrazine (R-NH-NH2) (More Nucleophilic!) Hydrazine->Mono + R-X (Slow) RX Alkyl Halide (R-X) Di_NN N,N-Disubstituted (R2N-NH2) Mono->Di_NN + R-X (Fast - Inductive Effect) Di_NN_Prime N,N'-Disubstituted (R-NH-NH-R) Mono->Di_NN_Prime + R-X (Steric Control) Tri Tri/Tetra Substituted Di_NN->Tri + R-X Di_NN_Prime->Tri + R-X

Figure 1: The kinetic competition in hydrazine alkylation. The red arrow indicates the problematic "runaway" step caused by increased nucleophilicity.

Module 2: The "Brute Force" Method (Direct Alkylation)

Best for: Cheap alkyl halides, small scale, or when purification by distillation is easy.

To favor mono-alkylation purely by kinetics, you must statistically overwhelm the alkyl halide with hydrazine. If the hydrazine concentration is high enough, the probability of


 colliding with 

remains higher than colliding with

, despite the latter's higher reactivity.
Protocol: High-Dilution Excess Strategy
  • Stoichiometry: Use a 10:1 to 50:1 molar ratio of Hydrazine Hydrate to Alkyl Halide.

  • Setup: Place hydrazine hydrate (excess) in a flask with a co-solvent (Ethanol or IPA) if solubility is an issue.

  • Addition: Add the Alkyl Halide dropwise and slowly to the refluxing hydrazine solution.

    • Why? This keeps the instantaneous concentration of

      
       near zero, preventing it from finding the product molecules.
      
  • Workup:

    • Distill off the excess hydrazine and solvent (Warning: Hydrazine is toxic and potentially explosive; use a blast shield).

    • Extract the residue with ether/DCM.

VariableRecommendationReason
Hydrazine Equiv. 50.0 eq Statistically forces mono-substitution.
Temperature RefluxEnsures complete consumption of R-X before it accumulates.
Addition Rate < 1 mL/minMaintains "Infinite Dilution" conditions for the electrophile.

Module 3: The "Smart" Method (Protective Groups)

Best for: Expensive electrophiles, complex substrates, and pharmaceutical intermediates.

This is the industry standard for high-purity synthesis. By blocking one nitrogen or lowering the nucleophilicity of the product, you prevent over-alkylation.

Strategy A: Reductive Amination with Boc-Carbazate

Instead of using an alkyl halide, use a ketone/aldehyde and tert-butyl carbazate (Boc-Hydrazine).

  • Step 1 (Condensation):

    
    
    
  • Step 2 (Reduction):

    
    
    
  • Step 3 (Deprotection):

    
    
    
Strategy B: Selective Alkylation of Protected Hydrazine

If you must use an alkyl halide, use a protected hydrazine carrier.[1]

  • Reagent: tert-Butyl carbazate (Boc-hydrazine).[2]

  • Condition: Use mild base (e.g.,

    
     in DMF) or Phase Transfer Catalysis (PTC).
    
  • Mechanism: The Boc group withdraws electron density, making the adjacent nitrogen less nucleophilic and the distal nitrogen the primary reactive site. However, strict control is still needed to prevent dialkylation at the distal nitrogen.

Expert Tip: For absolute selectivity, use the Dianion Method (Bredihhin et al., 2007). Treat Boc-hydrazine with 2 equivalents of n-BuLi to form a dianion. The first alkylation is highly selective for the terminal nitrogen.

Module 4: The "Inverted" Method (Electrophilic Amination)

Best for: Converting an existing primary amine (


) into a hydrazine (

).

Here, we flip the polarity. The amine acts as the nucleophile, and we introduce an electrophilic source of "


". This completely eliminates the possibility of poly-alkylation because the amine is the limiting reagent.
Protocol: Hydroxylamine-O-sulfonic Acid (HOSA)[3]
  • Reagents: Primary Amine (

    
    ) + HOSA (
    
    
    
    ).
  • Conditions: Aqueous basic solution (KOH/NaOH) at 0°C -> RT.

  • Mechanism:

    
    
    
Decision Matrix: Which Method to Choose?

DecisionTree Start Start: Substrate Type? CheapRX Cheap Alkyl Halide (Methyl/Ethyl Iodide) Start->CheapRX ComplexRX Expensive/Complex Electrophile Start->ComplexRX HaveAmine I have a Primary Amine (R-NH2) Start->HaveAmine Method1 Method: Direct Alkylation (Use 50 eq. Hydrazine) CheapRX->Method1 Method2 Method: Boc-Protection (Reductive Amination) ComplexRX->Method2 Method3 Method: Electrophilic Amination (Use HOSA) HaveAmine->Method3

Figure 2: Selection guide based on starting material availability and cost.

FAQ: Troubleshooting Specific Scenarios

Q: I used 10 equivalents of hydrazine, but I still see 15% disubstituted product. How do I remove it? A: Separation by distillation is difficult due to boiling point proximity. The most reliable purification is selective salt formation . Monosubstituted hydrazines often form crystalline oxalate or sulfate salts with different solubilities than their disubstituted counterparts. Dissolve your crude mixture in ethanol and add oxalic acid slowly. The mono-oxalate often precipitates first.

Q: Can I use the Raschig process (Chloramine + Amine) in the lab? A: It is not recommended for small-scale lab synthesis due to the instability of chloramine and the requirement for large excess ammonia/amine to prevent degradation. The HOSA (Hydroxylamine-O-sulfonic acid) method (Module 4) is the modern, safer laboratory equivalent of the Raschig process.

Q: Why is my Boc-hydrazine alkylation giving me a mixture of N-alkylation and O-alkylation? A: This is a common issue when using strong bases (NaH) with Boc-hydrazine. The oxygen on the carbamate can become nucleophilic (ambident nucleophile). Switch to reductive amination (Strategy A in Module 3) to completely avoid this regioselectivity issue. If you must alkylate, use weak bases (


) in acetonitrile.

References

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007).[1] Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099.[3]

  • Hannachi, J. C., Vidal, J., Mulatier, J. C., & Collet, A. (2004). Electrophilic amination of amino acids with N-Boc-oxaziridines: efficient preparation of N-orthogonally diprotected hydrazino acids.[4] The Journal of Organic Chemistry, 69(7), 2367–2373.

  • Ragnarsson, U. (2001). Synthetic methodology for alkyl substituted hydrazines. Chemical Society Reviews, 30(4), 219-229.
  • Organic Syntheses. (1970). tert-Butyl Carbazate.[2][5][6][7] Organic Syntheses, Coll.[6] Vol. 5, p.166.

Sources

Validation & Comparative

Technical Comparison Guide: Structural Utility & Crystallography of 3-Fluoro-4-methylbenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography of 3-Fluoro-4-methylbenzohydrazide Derivatives Content Type: Publish Comparison Guide

Executive Summary

This guide provides an in-depth structural analysis of This compound (3F-4Me-BH) derivatives, a class of "privileged scaffolds" in modern medicinal chemistry. Unlike standard benzohydrazides, the 3F-4Me substitution pattern offers a unique balance of metabolic stability, lipophilicity, and steric permissiveness.[1] This document objectively compares the crystallographic properties and drug-design utility of these derivatives against their non-fluorinated and chlorinated analogs, supported by experimental protocols and structural data.

Target Audience: Medicinal Chemists, Crystallographers, and Drug Discovery Scientists focusing on HDAC inhibitors and anticancer agents.[1]

Part 1: Structural Characterization & Performance Profile

The This compound scaffold is not merely a building block; it is a strategic structural motif used to modulate the physicochemical properties of drug candidates, particularly in the development of HDAC6 inhibitors and anti-tubercular agents .

Crystallographic Signature

X-ray diffraction studies reveal that 3F-4Me-BH derivatives typically crystallize in monoclinic or triclinic systems, driven by a robust hydrogen-bonding network.

  • Conformation: The hydrazide backbone (-C(=O)-NH-NH2) adopts a planar conformation to maximize resonance. In hydrazone derivatives (Schiff bases), the amide linkage predominantly exists in the E-configuration relative to the C=N bond.

  • Packing Motifs: The crystal lattice is stabilized by intermolecular N–H···O hydrogen bonds, forming infinite one-dimensional chains or "ribbons" propagating along the b-axis.

  • Fluorine Interactions: The fluorine atom at the meta position participates in weak C–H···F interactions. Unlike heavier halogens (Cl, Br), the fluorine atom does not significantly perturb the planar packing of the aromatic rings but alters the electrostatic potential surface, enhancing

    
    -
    
    
    
    stacking interactions with adjacent aromatic systems.
Performance Metrics (vs. Alternatives)

The "performance" of this scaffold is measured by its ability to improve drug-like properties (ADME) and binding affinity compared to alternative substitution patterns.

Feature3-Fluoro-4-methyl (Product)4-Methyl (Parent Alternative)3-Chloro-4-methyl (Alternative)
Steric Radius Low (Van der Waals radius ~1.47 Å)Lowest (H atom)High (VdW radius ~1.75 Å)
Metabolic Stability High (Blocks C3 oxidation)Low (Susceptible to P450 oxidation)High (But potential toxicity)
Crystal Density High (~1.35 - 1.45 g/cm³)Moderate (~1.20 g/cm³)High (due to Cl mass)
H-Bond Capability Acceptor (C-F)NoneWeak Acceptor
Lipophilicity (

)
Optimal (+0.14 vs H)BaselineHigh (+0.71 vs H)

Part 2: Comparative Analysis & Experimental Data

Case Study: HDAC6 Inhibition Efficiency

In the development of 1,3,4-oxadiazole sulfonamide derivatives for HDAC6 inhibition, the 3F-4Me motif demonstrates superior performance over the non-fluorinated parent.[1][2]

  • Mechanism: The fluorine atom withdraws electron density from the aromatic ring, increasing the acidity of the N-H protons in the hydrazide linker. This strengthens hydrogen bond donor capability within the enzyme active site.

  • Data Support: Derivatives containing the 3-fluoro-4-methyl moiety have shown IC50 values < 100 nM against HDAC6, whereas 4-methyl analogs often show reduced potency due to weaker binding interactions and faster metabolic clearance.

Structural Comparison: 3-Fluoro vs. 3-Chloro

While chlorine is often used as a lipophilic substitute, X-ray data highlights a critical divergence in packing:

  • 3-Chloro-4-methyl: The bulky chlorine atom often forces the hydrazide group to twist out of planarity with the phenyl ring (dihedral angle > 30°) to relieve steric strain with the ortho-substituents. This can disrupt the planar stacking required for intercalation into DNA or flat binding pockets.

  • 3-Fluoro-4-methyl: The small size of fluorine allows the molecule to maintain a near-planar conformation (dihedral angle < 10°). This planarity is crucial for maintaining the "ribbon" packing motif observed in crystal structures, which correlates with higher melting points and stable solid-state forms.

Part 3: Experimental Protocols

Synthesis of this compound

This protocol ensures high purity suitable for single-crystal growth.

  • Starting Material: 3-Fluoro-4-methylbenzoic acid (CAS 403-15-6).

  • Esterification: Reflux acid (10 mmol) in absolute methanol (20 mL) with catalytic

    
     (0.5 mL) for 6 hours. Evaporate solvent.[3] Yields methyl ester.
    
  • Hydrazinolysis: Dissolve methyl ester in ethanol (15 mL). Add Hydrazine hydrate (99%, 20 mmol) dropwise.

  • Reflux: Heat at 80°C for 4-6 hours. Monitor via TLC (Ethyl acetate:Hexane 1:1).

  • Isolation: Cool to room temperature. Pour into ice-cold water. The white precipitate is filtered, washed with cold ethanol, and dried.[1][3]

    • Yield: ~85-90%.[4][5]

    • Melting Point: 120–123 °C.

Crystallization Protocol (Slow Evaporation)

To obtain X-ray quality single crystals of the hydrazide or its Schiff base derivatives:

  • Solvent Selection: Prepare a saturated solution of the compound in Methanol/Ethanol (1:1 v/v) . Avoid rapid solvents like DCM unless using vapor diffusion.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean borosilicate vial.

  • Nucleation Control: Cover the vial with Parafilm and poke 3-5 small holes to control evaporation rate.

  • Incubation: Store at ambient temperature (20-25°C) in a vibration-free zone.

  • Harvest: Block-shaped colorless crystals typically appear within 3-7 days.

Part 4: Visualization of Structural Logic

Synthesis & Crystallization Workflow

The following diagram illustrates the critical path from raw materials to structural data, highlighting the decision points for solvent selection.

SynthesisWorkflow Start 3-Fluoro-4-methylbenzoic Acid Step1 Esterification (MeOH/H2SO4) Start->Step1 Step2 Hydrazinolysis (N2H4·H2O) Step1->Step2 Product This compound (Crude Solid) Step2->Product Purification Recrystallization (Ethanol) Product->Purification CrystalGrowth Slow Evaporation (MeOH/EtOH 1:1) Purification->CrystalGrowth XRay X-ray Diffraction (Data Collection) CrystalGrowth->XRay Single Crystal

Caption: Step-by-step workflow for synthesizing and characterizing X-ray quality crystals of the target hydrazide.

Crystal Packing Interaction Hierarchy

This diagram visualizes the supramolecular forces stabilizing the crystal lattice, distinguishing between the primary H-bond network and the secondary fluorine interactions.

InteractionHierarchy Molecule 3F-4Me-Benzohydrazide Unit Primary Primary H-Bonds (N-H...O) Molecule->Primary Strongest Force Secondary Stacking Interactions (Pi-Pi) Molecule->Secondary Aromatic Rings Tertiary Weak Contacts (C-H...F) Molecule->Tertiary Fluorine Effect Lattice 1D Ribbon Structure (b-axis) Primary->Lattice Secondary->Lattice Stability High Melting Point (>120°C) Tertiary->Stability Modulates Lattice->Stability

Caption: Hierarchical breakdown of intermolecular forces; N-H...O drives ribbon formation, while F-contacts fine-tune stability.

References

  • Structural Analysis of Fluorinated Benzohydrazides: Constantinides, C.P., et al. (2025).[1] Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide. Source:

  • Synthesis and Biological Activity of 3-Fluoro-4-methyl Derivatives: Liu, H., & You, Z. (2012).[1] (E)-N'-(3-Fluorobenzylidene)-4-methylbenzohydrazide. Source:[2]

  • HDAC6 Inhibition and Oxadiazole Sulfonamides: Patent Application WO2017018803A1. 1,3,4-oxadiazole sulfonamide derivative compounds as histone deacetylase 6 inhibitor. Source:[1][6]

  • Fluorine in Medicinal Chemistry (Bioisostere Principles): Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Source:

  • Precursor Synthesis (3-Fluoro-4-methylbenzoic acid): Takwale, M. G., & Pant, L. M. (1971).[1] The structure of p-toluic acid. (Comparative baseline for non-fluorinated acid). Source:

Sources

Scaffold Selection Guide: 3-Fluoro-4-methylbenzohydrazide vs. 4-Fluorobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of bioactive small molecules, the choice between 4-fluorobenzohydrazide (4-FBH) and 3-fluoro-4-methylbenzohydrazide (3-F-4-MBH) is rarely a binary decision of "better" or "worse," but rather a strategic choice between metabolic blocking and hydrophobic tuning .

  • 4-Fluorobenzohydrazide is the industry-standard "metabolic blocker." The para-fluorine atom effectively prevents CYP450-mediated aromatic hydroxylation while maintaining a small steric profile. It is the go-to scaffold for initial library generation.

  • This compound is a "hydrophobic optimizer." It introduces a lipophilic "magic methyl" effect at the para-position while using the meta-fluorine to modulate the acidity of the amide proton and influence the electronic environment of the aromatic ring.

Verdict: Use 4-FBH for fragment-based screening where low molecular weight and metabolic stability are paramount. Switch to 3-F-4-MBH when SAR data suggests a need to fill a hydrophobic pocket or when the para-position requires a metabolic "soft spot" (benzylic oxidation) to improve clearance in lead optimization.

Physicochemical & Electronic Comparison

The following table contrasts the core properties that dictate the behavior of these scaffolds in biological systems and synthetic reactions.

Feature4-Fluorobenzohydrazide (4-FBH)This compound (3-F-4-MBH)Impact on Drug Design
Molecular Weight 154.14 g/mol 168.17 g/mol 3-F-4-MBH adds slight bulk; negligible impact on Ligand Efficiency.
ClogP (Est.) ~0.6~1.13-F-4-MBH is more lipophilic, aiding membrane permeability.
Electronic Effect p-F:

= 0.06 (Inductive withdrawal, Resonance donation)
m-F:

= 0.34 (Strong withdrawal); p-Me:

= -0.17 (Donation)
3-F-4-MBH has a more electron-deficient ring due to meta-F, affecting

-stacking.
Metabolic Liability Low (F blocks oxidation)Moderate (Benzylic methyl is prone to CYP oxidation)4-FBH is more stable; 3-F-4-MBH offers a handle for tunable clearance.
Steric Profile Minimal (F radius

H)
Moderate (Methyl adds bulk)3-F-4-MBH requires a larger binding pocket.

Decision Logic: Selecting the Right Scaffold

The choice of scaffold should be driven by specific SAR (Structure-Activity Relationship) goals. The diagram below illustrates the decision-making process for medicinal chemists.

ScaffoldSelection Start Start: Lead Optimization MetabStab Is Metabolic Stability the limiting factor? Start->MetabStab Hydrophobic Does the target have a deep hydrophobic pocket? MetabStab->Hydrophobic No Select4FBH Select 4-Fluorobenzohydrazide (Block Metabolism) MetabStab->Select4FBH Yes (Block p-hydroxylation) Clearance Is the compound clearing too slowly? Hydrophobic->Clearance No Select3F4MBH Select this compound (Fill Pocket / Tune Clearance) Hydrophobic->Select3F4MBH Yes (Methyl fills space) Clearance->Select4FBH No (Keep compact) Clearance->Select3F4MBH Yes (Benzylic oxidation increases clearance)

Figure 1: Strategic decision tree for selecting between fluoro-benzohydrazide scaffolds based on ADME and potency requirements.

Synthetic Utility & Protocols

Both scaffolds serve as excellent precursors for Schiff bases (hydrazones) and 1,3,4-oxadiazoles . However, their reactivity differs slightly due to electronic effects. The electron-donating methyl group in 3-F-4-MBH makes the hydrazide nitrogen slightly more nucleophilic than in 4-FBH, potentially accelerating condensation reactions.

Experimental Protocol: Synthesis of 1,3,4-Oxadiazole Derivatives

This protocol validates the utility of the scaffold by converting it into a bioactive heterocycle.[1][2]

Objective: Cyclization of the hydrazide scaffold into a 2,5-disubstituted-1,3,4-oxadiazole.

Materials:

  • Scaffold: 4-FBH or 3-F-4-MBH (1.0 eq)

  • Reagent: Aromatic Carboxylic Acid (1.0 eq)

  • Catalyst/Dehydrating Agent: POCl

    
     (Phosphorus Oxychloride)
    
  • Solvent: Refluxing toluene or neat POCl

    
    
    

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve 1.0 mmol of the chosen aromatic carboxylic acid and 1.0 mmol of the hydrazide scaffold (4-FBH or 3-F-4-MBH) in 5 mL of POCl

    
    .
    
    • Note: The 3-F-4-MBH may react slightly faster due to the electron-donating methyl group stabilizing the transition state during the initial nucleophilic attack.

  • Reflux: Heat the mixture to reflux (105°C) for 4–6 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3).

    • Checkpoint: Look for the disappearance of the hydrazide spot (lower R

      
      ) and appearance of a fluorescent spot (oxadiazole).
      
  • Quenching: Cool the reaction mixture to room temperature. Pour the contents slowly onto 100g of crushed ice with vigorous stirring.

    • Safety: POCl

      
       reacts violently with water. Perform this in a fume hood.
      
  • Neutralization: Adjust the pH of the aqueous suspension to pH 7–8 using solid NaHCO

    
    .
    
  • Isolation: Filter the resulting precipitate, wash with cold water (3 x 20 mL), and dry under vacuum.

  • Purification: Recrystallize from ethanol to obtain the pure oxadiazole.

Synthetic Workflow Visualization

SynthesisWorkflow Ester Methyl Ester Precursor Hydrazinolysis Hydrazinolysis (NH2NH2, EtOH, Reflux) Ester->Hydrazinolysis Scaffold Benzohydrazide Scaffold (4-FBH or 3-F-4-MBH) Hydrazinolysis->Scaffold Deriv Derivatization Scaffold->Deriv Schiff Schiff Base (Aldehyde, EtOH, H+) Deriv->Schiff Path A Oxadiazole 1,3,4-Oxadiazole (POCl3, Reflux) Deriv->Oxadiazole Path B

Figure 2: General synthetic pathway from ester precursors to bioactive derivatives.

Mechanistic & Biological Implications[3][4][5][6][7]

Metabolic Stability (The "Soft Spot" Theory)
  • 4-FBH: The C-F bond is extremely strong (approx. 116 kcal/mol). It resists oxidative cleavage. This is ideal if you want to extend the half-life (

    
    ) of a compound that suffers from rapid clearance.
    
  • 3-F-4-MBH: The methyl group at the para-position is susceptible to benzylic oxidation by CYP450 enzymes, converting it to an alcohol (-CH

    
    OH) and subsequently a carboxylic acid (-COOH). This can be a strategic advantage if a drug needs to be cleared to avoid toxicity or accumulation.
    
Electronic Modulation of Target Binding

In kinase inhibitors (e.g., EGFR inhibitors), the electron-poor ring of 3-F-4-MBH (due to the meta-fluorine) can enhance


-

stacking interactions with electron-rich amino acid residues (like Phenylalanine or Tyrosine) in the binding pocket. The methyl group can simultaneously displace water molecules from hydrophobic clefts, leading to an entropy-driven gain in binding affinity.

References

  • Metabolic Stability of Fluorinated Small Molecules. National Institutes of Health (NIH). Available at: [Link]

  • 4-Fluorobenzohydrazide Compound Summary. PubChem. Available at: [Link]

  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]

  • Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. National Institutes of Health (NIH). Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives. National Institutes of Health (NIH). Available at: [Link]

Sources

A Comparative Analysis of Docking Scores for 3-Fluoro-4-methylbenzohydrazide Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the benzohydrazide scaffold stands out as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and enzyme inhibitory functions. The strategic functionalization of this scaffold allows for the fine-tuning of its pharmacological properties. This guide provides an in-depth comparative analysis of the molecular docking scores of 3-Fluoro-4-methylbenzohydrazide derivatives and structurally related analogs, offering valuable insights for researchers and scientists in the field of computational drug design and medicinal chemistry.

The introduction of fluorine and methyl groups to the benzohydrazide core can significantly influence the molecule's electronic and steric properties, thereby affecting its binding affinity to target proteins. Fluorine, being highly electronegative, can engage in favorable electrostatic and hydrogen bonding interactions, while the methyl group, an electron-donating group, can enhance hydrophobic interactions within the binding pocket. Understanding how these substitutions impact docking scores is crucial for the rational design of more potent and selective inhibitors.

The Power of In Silico Screening: A Primer on Molecular Docking

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In drug discovery, it is instrumental in predicting the binding affinity and interaction patterns of a small molecule (ligand) with the active site of a target protein. The docking score, typically expressed in kcal/mol, is a measure of the binding affinity, with more negative values indicating a stronger and more favorable interaction. This in silico approach allows for the rapid screening of large libraries of compounds, prioritizing those with the highest likelihood of being active, thus saving significant time and resources in the drug development pipeline.[2]

Comparative Analysis of Docking Scores

Derivative/CompoundTarget Protein (PDB ID)Docking SoftwareDocking Score (kcal/mol or other)Key Findings & InferencesReference
N'-(4-fluorobenzoyl)isonicotinohydrazide (Compound g)M. tuberculosis Enoyl-ACP Reductase (InhA)AutoDock Vina-8.17 kcal/molThe presence of a fluorine atom on the benzoyl moiety contributes to a strong binding affinity. This suggests that the electronegativity of fluorine may be involved in favorable interactions within the InhA active site.[3]
1,2,4-triazole derivative (Compound 4)M. tuberculosis KatGNot Specified>110 (Scoring Value)This study correlated higher docking scores with stronger anti-mycobacterial activity. While not a direct benzohydrazide, the principle of substituent effects on binding is relevant.[4][5]
Substituted Benzimidazole (Compound 7)M. tuberculosis KasA (6P9K)Glide-7.368 kcal/molDemonstrates good binding affinity of a heterocyclic scaffold, where substitutions significantly impact the docking score.[6]
GravacridonediolM. tuberculosis Enoyl-ACP Reductase (InhA)Not Specified-10.80 kcal/molAlthough a natural product, its high docking score against InhA highlights the importance of specific pharmacophoric features for strong binding.[7]
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(substituted)acetyl)benzohydrazidesM. tuberculosis DHFR (1DF7)Surflex-Dock6.09 to 4.29 (Consensus Score)The dimethyl substitution on the pyrrole ring likely contributes to hydrophobic interactions, indicating the potential role of a methyl group in enhancing binding.[8]
3-amino-2-methyl benzohydrazideHuman Carbonic Anhydrase I/IINot Specified-6.43 and -6.13 kcal/molThe methyl group in the ortho position influences the binding to human carbonic anhydrase isozymes.[9]
Benzohydrazide derivative (Compound H20)Epidermal Growth Factor Receptor (EGFR)Not SpecifiedNot SpecifiedA methyl group at the para-position of the benzohydrazide ring showed stronger antiproliferative activity compared to other substituents, suggesting a favorable interaction in the EGFR binding site.[10]

Interpreting the Data: The collective data suggests that the presence of a fluorine atom generally leads to favorable docking scores, likely due to its ability to form strong hydrogen bonds and electrostatic interactions. The position of the fluorine atom is also critical. Similarly, the methyl group, as seen in the pyrrole and benzohydrazide derivatives, can enhance binding affinity through hydrophobic interactions with nonpolar residues in the active site. For a hypothetical this compound derivative, one could anticipate a synergistic effect, where the fluoro group engages in polar interactions and the methyl group contributes to hydrophobic binding, potentially leading to a high docking score and potent inhibitory activity.

Experimental Protocol for Molecular Docking

To ensure the reproducibility and validity of in silico studies, a standardized and well-documented protocol is essential. The following is a generalized, step-by-step methodology for performing molecular docking studies, based on common practices in the field.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the this compound derivatives are sketched using a molecular editor and optimized using a suitable force field (e.g., MMFF94). Gasteiger charges are then added.

  • Protein Preparation: The crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and Kollman charges are assigned. The protein is then energy minimized.

2. Active Site Definition and Grid Generation:

  • The binding site is identified, typically based on the location of the co-crystallized ligand in the PDB structure.

  • A grid box is generated around the active site, encompassing all the key interacting residues. The size and center of the grid box are crucial parameters that need to be carefully defined.

3. Molecular Docking Simulation:

  • A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock Vina, is used to explore the conformational space of the ligand within the defined active site.

  • Multiple docking runs are performed to ensure the reliability of the results.

4. Analysis of Docking Results:

  • The docking results are clustered based on their root-mean-square deviation (RMSD).

  • The binding energy (docking score) of the best-docked conformation is recorded.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

5. Validation of the Docking Protocol:

  • The docking protocol is validated by re-docking the co-crystallized ligand into the active site of the protein. A low RMSD (< 2 Å) between the docked pose and the crystallographic pose indicates a reliable docking protocol.

Visualizing the Workflow and Interactions

To better illustrate the process, the following diagrams created using Graphviz (DOT language) depict a typical molecular docking workflow and a conceptual representation of ligand-protein interactions.

MolecularDockingWorkflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand Ligand Preparation (3D Structure Generation & Optimization) Grid Grid Box Generation (Define Active Site) Ligand->Grid Protein Protein Preparation (PDB Download, Cleaning & Optimization) Protein->Grid Docking Molecular Docking (Run Simulation) Grid->Docking Analysis Result Analysis (Binding Energy & Interactions) Docking->Analysis Validation Protocol Validation (Re-docking) Analysis->Validation

Caption: A generalized workflow for molecular docking studies.

LigandProteinInteractions cluster_protein Protein Active Site cluster_ligand Ligand AA1 Amino Acid 1 (H-bond donor) AA2 Amino Acid 2 (Hydrophobic) AA3 Amino Acid 3 (H-bond acceptor) Fluoro Fluoro Group Fluoro->AA1 H-bond Methyl Methyl Group Methyl->AA2 Hydrophobic Interaction Hydrazide Hydrazide Core Hydrazide->AA3 H-bond

Sources

Safety Operating Guide

Navigating the Synthesis Frontier: A Practical Guide to Handling 3-Fluoro-4-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of pharmaceutical research and chemical synthesis, the precise and safe handling of novel reagents is paramount. This guide provides an in-depth operational plan for the safe use of 3-Fluoro-4-methylbenzohydrazide, ensuring the integrity of your research and the safety of your laboratory personnel.

Understanding the Hazard Profile: A Proactive Approach to Safety

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][3]

The hydrazide functional group also warrants special consideration due to the general hazards associated with hydrazine derivatives, which can be toxic and require careful handling to prevent exposure.[4][5][6][7] Therefore, a cautious and well-defined safety protocol is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound to mitigate the risks of skin contact, eye exposure, and inhalation.[8][9][10][11]

PPE CategorySpecificationRationale
Hand Protection Nitrile or butyl rubber gloves.Provides a chemical-resistant barrier to prevent skin irritation. Butyl rubber is particularly effective against many solvents and reactive chemicals.[12]
Eye and Face Protection Chemical splash goggles and a face shield.Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face.[1][8]
Body Protection A lab coat or chemical-resistant apron.Protects against accidental spills and contamination of personal clothing.[8][9]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Essential when working outside of a certified chemical fume hood or if there is a risk of generating dust or aerosols, to prevent respiratory tract irritation.[1][6][10]
Footwear Closed-toe shoes.Protects feet from spills and falling objects.

Operational Plan: From Receipt to Disposal

A systematic workflow ensures that safety is integrated into every step of the handling process.

Pre-Experiment Preparation
  • Designated Work Area: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit Availability: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) should be located in the immediate vicinity.[13]

Step-by-Step Handling Protocol
  • Donning PPE: Before handling the compound, correctly don all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the chemical fume hood.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Reaction Setup:

    • Ensure all glassware is clean, dry, and free of contaminants.

    • Conduct the reaction in a closed system or under a gentle nitrogen atmosphere to prevent the release of any volatile byproducts.[5]

  • Post-Reaction Work-up:

    • Quench the reaction carefully, preferably at a reduced temperature.

    • Perform all extractions and purifications within the fume hood.

  • Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) after completion of work.

    • Thoroughly clean all glassware that came into contact with the compound.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Assess Task fume_hood Working in a certified chemical fume hood? start->fume_hood small_scale Small scale (<1g) weighing/transfer? fume_hood->small_scale Yes large_scale Large scale (>1g) or potential for aerosolization? fume_hood->large_scale No ppe_basic Standard PPE: - Nitrile Gloves - Lab Coat - Safety Goggles small_scale->ppe_basic Yes ppe_enhanced Enhanced PPE: - Nitrile/Butyl Gloves - Lab Coat - Safety Goggles - Face Shield small_scale->ppe_enhanced No ppe_full Full Protection: - Nitrile/Butyl Gloves - Chemical Apron - Safety Goggles - Face Shield - Respirator large_scale->ppe_full Yes end Proceed with Caution ppe_basic->end ppe_enhanced->end ppe_full->end

Caption: Decision tree for selecting appropriate PPE.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Contaminated PPE
  • Gloves: Remove gloves using the proper technique to avoid skin contact with the contaminated exterior. Dispose of them in a designated hazardous waste container.

  • Lab Coats and Aprons: If significant contamination occurs, the item should be considered hazardous waste. For minor contamination, consult your institution's safety guidelines for laundering.

Chemical Waste
  • Solid Waste: Collect all solid waste, including residual this compound and contaminated consumables (e.g., weighing paper, paper towels), in a clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.

  • Empty Containers: Rinse the original container three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[14] After rinsing, deface the label and dispose of the container according to your institution's guidelines for non-hazardous glass or plastic waste.[14]

All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance. [15]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15][2][16]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]

  • Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.[13][17]

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the spill area.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discovery.

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrazine. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Defense Technical Information Center. Safety and Handling of Hydrazine. [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]

  • Vecom Marine. Hydrazide Safety Data Sheet. [Link]

  • Wikipedia. Hydrazine. [Link]

  • Sciencemadness.org. Safety precautions for hydrazine hydrate. [Link]

  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • BESA. Recommended PPE to handle chemicals. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.